2-Chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene
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Overview
Description
2-Chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene is an organic compound with the molecular formula C9H11Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene typically involves the chlorination of 3-methoxy-4-methylbenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-1-(hydroxymethyl)-3-methoxy-4-methylbenzene, 2-amino-1-(aminomethyl)-3-methoxy-4-methylbenzene, and 2-thio-1-(thiomethyl)-3-methoxy-4-methylbenzene.
Oxidation Reactions: Products include 2-chloro-1-(chloromethyl)-3-methoxy-4-methylbenzoic acid and 2-chloro-1-(chloromethyl)-3-methoxy-4-methylbenzaldehyde.
Reduction Reactions: The major product is this compound.
Scientific Research Applications
2-Chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(chloromethyl)-4-methylbenzene: Lacks the methoxy group, making it less polar and less reactive in certain substitution reactions.
2-Chloro-1-(chloromethyl)-3-methoxybenzene: Lacks the methyl group, affecting its steric properties and reactivity.
2-Chloro-1-(chloromethyl)-3-methylbenzene: Lacks the methoxy group, altering its electronic properties and reactivity.
Uniqueness
2-Chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene is unique due to the presence of both the methoxy and methyl groups, which influence its reactivity and interactions with other molecules. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
CAS No. |
63231-88-9 |
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Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-chloro-1-(chloromethyl)-3-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-6-3-4-7(5-10)8(11)9(6)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
RNFFLMFIYCQYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCl)Cl)OC |
Origin of Product |
United States |
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